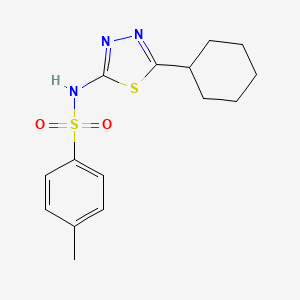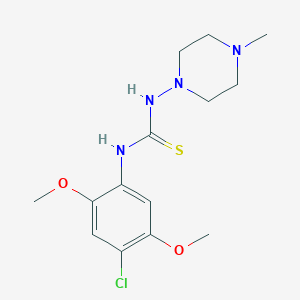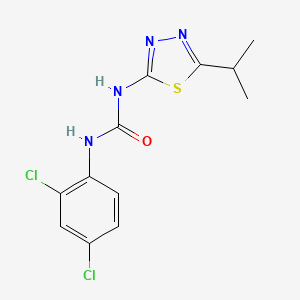![molecular formula C21H16N2O3 B5794610 N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-phenylpropanamide](/img/structure/B5794610.png)
N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-phenylpropanamide, commonly known as DPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPA belongs to the family of isoquinolin-1-one derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In
作用机制
The mechanism of action of DPA is not fully understood, but it is believed to act through multiple pathways. DPA has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. DPA also activates the Nrf2 pathway, which regulates the expression of antioxidant enzymes. Moreover, DPA has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DPA has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. DPA has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as SOD and CAT. Moreover, DPA has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
实验室实验的优点和局限性
DPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. DPA is also soluble in various solvents, making it suitable for in vitro studies. However, DPA has some limitations for lab experiments. It has low bioavailability and poor solubility in water, which may limit its efficacy in vivo. Moreover, the mechanism of action of DPA is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for the research of DPA. Firstly, the mechanism of action of DPA needs to be further elucidated to understand its therapeutic potential fully. Secondly, the efficacy of DPA needs to be tested in vivo to determine its pharmacokinetic and pharmacodynamic properties. Thirdly, the potential of DPA as a therapeutic agent needs to be explored in various diseases, including cancer, inflammation, and oxidative stress. Finally, the development of DPA analogs with improved bioavailability and efficacy needs to be pursued.
Conclusion:
In conclusion, DPA is a synthetic compound that has potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising candidate for drug development. The synthesis method of DPA has been optimized to yield high purity and high yield, making it suitable for large-scale production. Further research is needed to fully understand the mechanism of action of DPA and its potential as a therapeutic agent.
合成方法
DPA can be synthesized using a multistep process involving the condensation of 2,4-dioxo-1,2,3,4-tetrahydroisoquinoline and 3-phenylpropanoic acid, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified using column chromatography to obtain pure DPA. This synthesis method has been optimized to yield high purity and high yield of DPA, making it suitable for large-scale production.
科学研究应用
DPA has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. DPA has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, DPA has been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
属性
IUPAC Name |
N-(1,3-dioxobenzo[de]isoquinolin-6-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c24-18(12-9-13-5-2-1-3-6-13)22-17-11-10-16-19-14(17)7-4-8-15(19)20(25)23-21(16)26/h1-8,10-11H,9,12H2,(H,22,24)(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBTXXMTQZYYMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C3C=CC=C4C3=C(C=C2)C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5794531.png)

![3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5794547.png)
![2-(4-methoxyphenyl)-N'-{[(4-methylphenyl)thio]acetyl}acetohydrazide](/img/structure/B5794550.png)
![N-isobutyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5794558.png)
![3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5794560.png)



![2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5794585.png)


![N-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B5794633.png)
![N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide](/img/structure/B5794640.png)